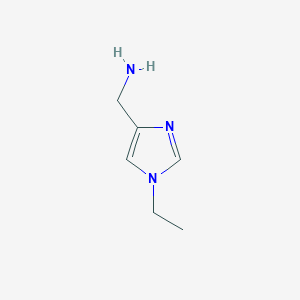
2-(4-methyl-3-nitrophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-3-nitrophenyl)ethan-1-amine, also known as 2-methyl-3-nitroaniline, is an organic compound that is used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the structure and function of proteins and other biological molecules.
Mecanismo De Acción
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline works by binding to specific proteins and other biological molecules. It binds to the active site of enzymes, which modifies their structure and function. It also binds to DNA and RNA, which modifies their structure and function. It binds to cell membranes, which modifies their structure and function. It binds to hormones, which modifies their structure and function. It also binds to drugs, which modifies their structure and function.
Biochemical and Physiological Effects
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline has a wide range of biochemical and physiological effects. It can inhibit the activity of enzymes, which can lead to changes in the metabolism of cells and tissues. It can also bind to DNA and RNA, which can lead to changes in gene expression. It can bind to cell membranes, which can lead to changes in the transport of molecules across the membrane. It can bind to hormones, which can lead to changes in the regulation of metabolic processes. It can also bind to drugs, which can lead to changes in the pharmacological effects of the drug.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline has several advantages for laboratory experiments. It is relatively inexpensive, and it is easy to synthesize. It is also relatively stable, and it has a long shelf life. Additionally, it is non-toxic, and it does not cause any adverse side effects. However, it has some limitations. It is not very soluble in water, and it has a relatively low binding affinity for proteins and other biological molecules.
Direcciones Futuras
There are many potential future directions for the use of 2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline in scientific research. It could be used to study the structure and function of proteins and other biological molecules in greater detail. It could also be used to study the effects of drugs on cells and tissues in greater detail. Additionally, it could be used to study the effects of environmental toxins on cells and tissues in greater detail. Finally, it could be used to develop new drugs and therapies for various diseases and disorders.
Métodos De Síntesis
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline can be synthesized via a three-step process. The first step involves the reaction of 4-methyl-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of sodium hydroxide to form 4-methyl-3-nitrobenzyl acetoacetate. The second step involves the reaction of 4-methyl-3-nitrobenzyl acetoacetate with thionyl chloride to form 4-methyl-3-nitrobenzyl chloride. Finally, the third step involves the reaction of 4-methyl-3-nitrobenzyl chloride with aniline to form 2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline.
Aplicaciones Científicas De Investigación
2-(4-methyl-3-nitrophenyl)ethan-1-amineitroaniline is used in a variety of laboratory experiments to study the structure and function of proteins and other biological molecules. It is used to study the structure and function of enzymes, to study the structure and function of DNA and RNA, to study the structure and function of cell membranes, and to study the structure and function of hormones. It is also used to study the effects of drugs on cells and tissues, and to study the effects of environmental toxins on cells and tissues.
Propiedades
IUPAC Name |
2-(4-methyl-3-nitrophenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-2-3-8(4-5-10)6-9(7)11(12)13/h2-3,6H,4-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRELZUHBQHNEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCN)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methyl-3-nitrophenyl)ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)


![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)








